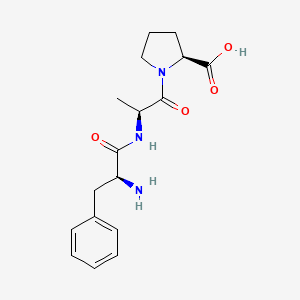
Phe-Ala-Pro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Ala-Pro typically involves the stepwise coupling of the amino acids L-phenylalanine, L-alanine, and L-proline. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be advantageous due to its specificity and mild reaction conditions. For example, nonribosomal peptide synthetases (NRPS) and amino acid ligases can be employed to produce peptides through fermentative processes .
Chemical Reactions Analysis
Types of Reactions
Phe-Ala-Pro can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives .
Scientific Research Applications
Phe-Ala-Pro has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phe-Ala-Pro involves its interaction with specific molecular targets and pathways. For instance, it can modulate enzyme activity by binding to active sites or influencing enzyme-substrate interactions. In neuroprotective applications, this compound may exert its effects by reducing oxidative stress and modulating lipid metabolism in the brain .
Comparison with Similar Compounds
Similar Compounds
Ala-Phe-Phe-Pro: A tetrapeptide with similar neuroprotective properties.
Ser-Ala-Gly-Pro-Ala-Phe: A peptide known for its role in improving gastric mucosal injury.
Uniqueness
Phe-Ala-Pro is unique due to its specific sequence of amino acids, which imparts distinct biological activities and chemical properties. Its combination of phenylalanine, alanine, and proline residues allows it to participate in unique metabolic pathways and exhibit specific bioactive effects .
Properties
CAS No. |
72460-59-4 |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O4/c1-11(16(22)20-9-5-8-14(20)17(23)24)19-15(21)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 |
InChI Key |
QMMRHASQEVCJGR-UBHSHLNASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


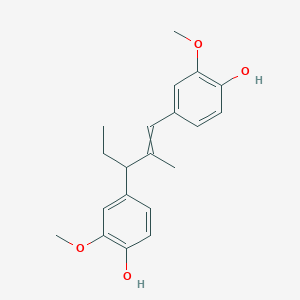

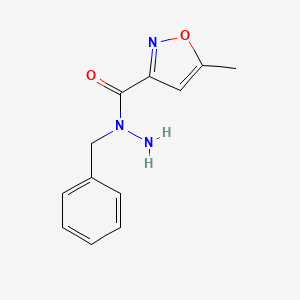
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)

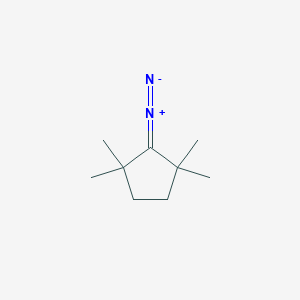
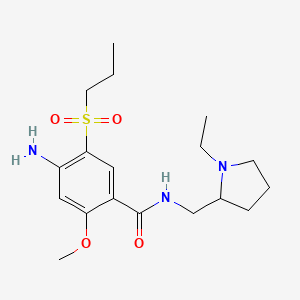
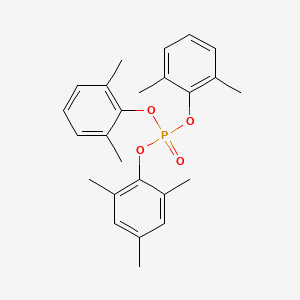
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)


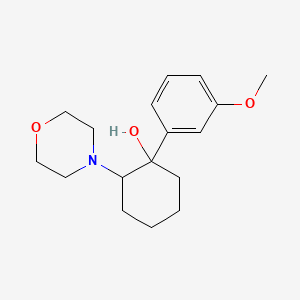
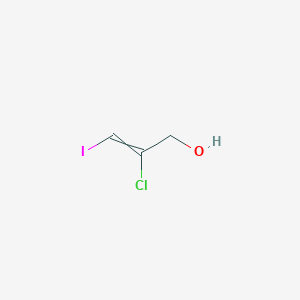
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
